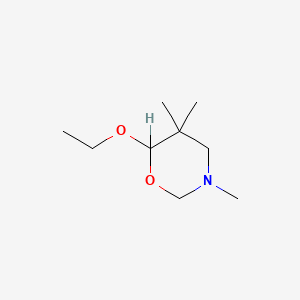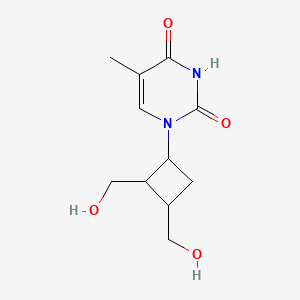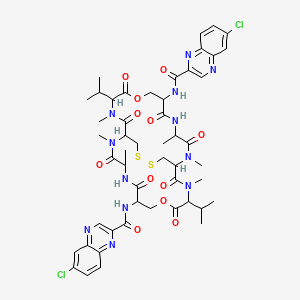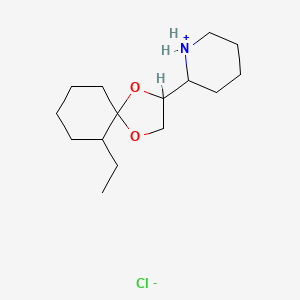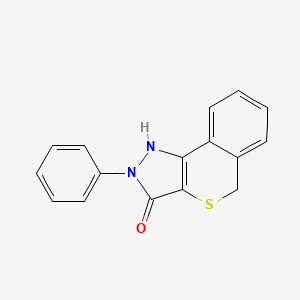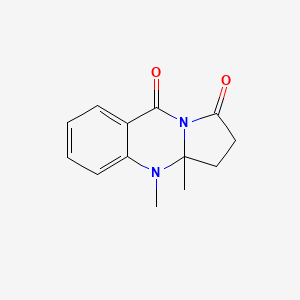
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with a complex structure that includes a quinazoline core fused with a pyrrolo ring. This compound is known for its potential biological activities and has been the subject of various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione typically involves the reaction of 2-(methylamino)benzamide with levulinic acid. The reaction proceeds through a series of steps, including cyclization and condensation, to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrrolo or quinazoline rings .
Aplicaciones Científicas De Investigación
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as anti-inflammatory or antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3a-Methyl-2,3,3a,4-tetrahydropyrrolo(1,2-a)quinazoline-1,5-dione
- 3-(2,3-Dimethyl-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl)propionic acid
Uniqueness
3a,4-Dimethyl-2,3,3a,4-tetrahydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific structural features, including the dimethyl substitution and the fusion of the pyrrolo and quinazoline rings. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propiedades
Número CAS |
82562-30-9 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3a,4-dimethyl-2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione |
InChI |
InChI=1S/C13H14N2O2/c1-13-8-7-11(16)15(13)12(17)9-5-3-4-6-10(9)14(13)2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
VSOJELGDIBHFIY-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)N1C(=O)C3=CC=CC=C3N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


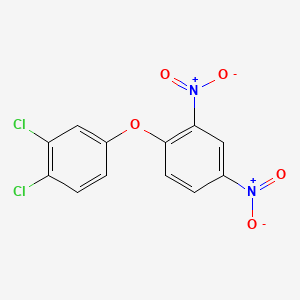
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
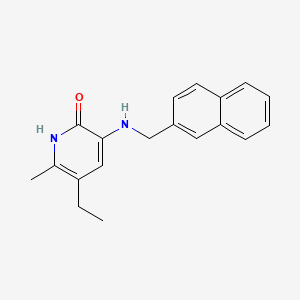
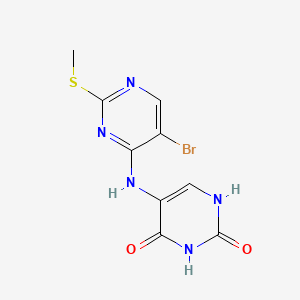
![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
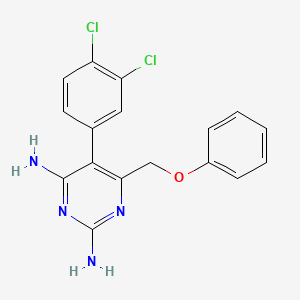
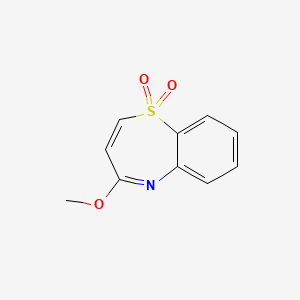
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
